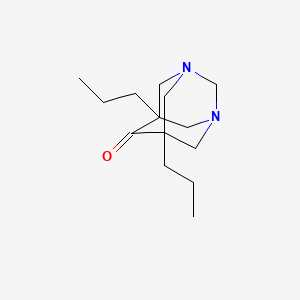

5,7-Dipropyl-1,3-diazaadamantan-6-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-3-5-13-7-15-9-14(6-4-2,12(13)17)10-16(8-13)11-15/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYJZRPYMBBDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC12CN3CC(C1=O)(CN(C2)C3)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of 5,7 Dipropyl 1,3 Diazaadamantan 6 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 5,7-Dipropyl-1,3-diazaadamantan-6-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a comprehensive understanding of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to the distinct proton environments within the molecule. The propyl groups at the C5 and C7 positions would give rise to characteristic multiplets. The methyl (CH₃) protons would likely appear as a triplet in the upfield region, typically around 0.9-1.0 ppm. The methylene (B1212753) (CH₂) protons adjacent to the methyl group would present as a sextet around 1.4-1.6 ppm, and the methylene protons directly attached to the adamantane (B196018) core (C5 and C7) would be expected to resonate as a triplet around 1.7-1.9 ppm.

The protons of the diazaadamantane cage would exhibit more complex splitting patterns due to their fixed spatial orientations. The four axial and four equatorial protons on the methylene bridges (C2, C4, C8, C9, and C10) would be diastereotopic and thus chemically non-equivalent, leading to distinct signals. These protons would likely appear as a series of multiplets in the range of 2.5-4.5 ppm. The bridgehead protons, if any were present, would also have characteristic chemical shifts.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Propyl -CH₃ | 0.9 - 1.0 | Triplet (t) |

| Propyl -CH₂-CH₃ | 1.4 - 1.6 | Sextet |

| Propyl -CH₂-Adamantane | 1.7 - 1.9 | Triplet (t) |

| Adamantane Cage Protons (axial & equatorial) | 2.5 - 4.5 | Multiplets (m) |

Note: This is a predictive table based on analogous structures.

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the quaternary carbons of the adamantane cage, the methylene carbons of the cage, and the carbons of the two propyl substituents.

The carbonyl carbon (C6) is the most deshielded and would appear as a singlet at a chemical shift greater than 200 ppm, a characteristic feature for a ketone within a cage-like structure. The quaternary bridgehead carbons (C5 and C7) bearing the propyl groups would resonate in the range of 60-70 ppm. The other bridgehead carbon (C1) would also be in a similar region. The methylene carbons of the diazaadamantane cage (C2, C4, C8, C9, and C10) would likely produce signals between 40 and 60 ppm. The carbons of the propyl chains would appear in the upfield region of the spectrum, with the methyl carbon being the most shielded (around 14 ppm).

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (C6) | > 200 |

| C5, C7 | 60 - 70 |

| C1 | 60 - 70 |

| Adamantane Cage -CH₂- | 40 - 60 |

| Propyl -CH₂-Adamantane | 30 - 40 |

| Propyl -CH₂-CH₃ | 15 - 25 |

| Propyl -CH₃ | ~14 |

Note: This is a predictive table based on analogous structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign the complex ¹H and ¹³C NMR spectra and to confirm the rigid three-dimensional structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed. lookchem.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, COSY would show correlations between the adjacent methylene and methyl protons of the propyl groups, confirming their connectivity. It would also help to trace the coupling pathways between the various protons of the adamantane cage. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govresearchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the propyl's terminal methyl group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.net HMBC is particularly powerful for identifying quaternary carbons, which are not observed in HSQC spectra. For example, correlations from the methylene protons of the propyl group to the quaternary carbon (C5 or C7) of the adamantane cage would be expected. Correlations from the cage protons to the carbonyl carbon (C6) would firmly establish its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. nih.gov In the rigid adamantane framework, NOESY is invaluable for determining the stereochemistry. For example, it could show through-space interactions between the protons of the propyl groups and specific protons on the adamantane cage, confirming their orientation.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise picture of the molecule's conformation and packing in the solid state. libretexts.org

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A single-crystal X-ray diffraction analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. The adamantane core is known for its rigid, strain-free, chair-like cyclohexane (B81311) rings. The bond lengths and angles within this cage would be expected to conform to standard values for sp³-hybridized carbon and nitrogen atoms. The C-N bond lengths would typically be around 1.47 Å, and the C-C bond lengths would be approximately 1.54 Å. The C=O bond of the ketone group would be expected to be around 1.21 Å. The bond angles within the six-membered rings of the adamantane cage would be close to the ideal tetrahedral angle of 109.5°, with some deviation due to the constraints of the cage structure. The geometry around the trigonal planar carbonyl carbon would be approximately 120°.

Expected Bond Parameters from X-ray Crystallography

| Parameter | Expected Value |

| C-C Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C=O Bond Length | ~1.21 Å |

| C-C-C Bond Angle | ~109.5° |

| C-N-C Bond Angle | ~109.5° |

| O-C-C Bond Angle | ~120° |

Note: This is a predictive table based on analogous structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the conformational intricacies of molecules. For this compound, these techniques provide a characteristic fingerprint, allowing for its unambiguous identification and offering insights into the structural effects of the propyl substituents on the adamantane core.

The most prominent feature in the infrared spectrum of this compound is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong absorption band. For saturated ketones, this band typically manifests in the region of 1715 ± 10 cm⁻¹. spcmc.ac.in The rigid, bicyclic nature of the adamantane cage can influence this frequency. Incorporation of a carbonyl group into a strained ring system generally leads to an increase in the stretching frequency. pg.edu.pl However, the 1,3-diazaadamantan-6-one (B13327917) framework is relatively strain-free. Therefore, the carbonyl stretch for this compound is anticipated to be within the typical range for saturated ketones. The precise position of this band is sensitive to the electronic environment. In this case, the alkyl (propyl) groups at the 5 and 7 positions are electron-donating, which can slightly lower the C=O bond strength and, consequently, the stretching frequency. spectroscopyonline.com

Raman spectroscopy also provides information on the carbonyl stretch, although the intensity of this band can be variable. The complementary nature of FT-IR and Raman spectroscopy is advantageous in providing a comprehensive vibrational analysis.

The vibrational spectrum of this compound is further defined by the stretching and bending modes of its N-H and C-H bonds. The adamantane cage is composed of methylene (CH₂) and methine (CH) groups, and the propyl substituents introduce additional CH₂ and methyl (CH₃) groups.

C-H Vibrations : The C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ region. msu.edu The sp³-hybridized C-H bonds of the adamantane core and the propyl chains will give rise to multiple bands in this region, corresponding to symmetric and asymmetric stretching modes. C-H bending vibrations appear at lower frequencies, with scissoring and rocking modes for the CH₂ groups expected around 1470-1450 cm⁻¹. spcmc.ac.in

N-H Vibrations : The 1,3-diazaadamantane structure contains secondary amine groups. The N-H stretching vibration is expected to appear as a medium-intensity band in the region of 3400-3300 cm⁻¹. msu.edu The exact position and shape of this band can be influenced by hydrogen bonding, either intermolecularly or intramolecularly, though significant intramolecular hydrogen bonding is unlikely in this rigid structure. N-H bending vibrations are typically observed in the 1650-1550 cm⁻¹ region.

A theoretical study on 1,3-diaza-adamantan-6-one and its derivatives, while not specific to the 5,7-dipropyl variant, supports the assignment of these characteristic vibrational modes.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1715 - 1705 | Strong |

| N-H | Stretch | 3400 - 3300 | Medium |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium to Strong |

| N-H | Bend | 1650 - 1550 | Medium |

| C-H | Bend/Scissor | 1470 - 1450 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. By providing the exact mass of the molecular ion, HRMS can unequivocally confirm the chemical formula of this compound.

The molecular formula of this compound is C₁₄H₂₄N₂O. The calculated exact mass (monoisotopic mass) for this compound can be determined by summing the masses of the most abundant isotopes of its constituent atoms. For comparison, the related compound 5,7-diphenyl-1,3-diazaadamantan-6-one (B3866686) (C₂₀H₂₀N₂O) has a calculated exact mass of 304.157563266 Da. nih.gov By substituting the two phenyl groups with two propyl groups, we can calculate the exact mass for our target compound.

Table 2: Calculated Exact Mass for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 24 | 1.007825 | 24.187800 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 236.188863 |

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]⁺ or [M]⁺˙) that corresponds to this calculated value within a very narrow margin of error (typically < 5 ppm). This level of accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment (if chiral derivatives are obtained)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. researchgate.net While this compound itself is achiral, the introduction of substituents that create stereocenters would render its derivatives chiral.

For instance, if the propyl groups at the 5 and 7 positions were to be asymmetrically substituted, or if chiral substituents were used in the synthesis, a pair of enantiomers would be produced. The rigid adamantane core would hold these chiral centers in a fixed spatial arrangement, leading to distinct chiroptical properties.

In such cases, ECD spectroscopy would be a powerful tool to determine the absolute configuration of the enantiomers. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores and auxochromes within the molecule. By comparing experimental ECD spectra with those predicted from quantum chemical calculations, the absolute stereochemistry of the chiral derivatives of this compound could be unambiguously assigned. This is particularly valuable as the synthesis of such cage compounds often results in racemic mixtures that require resolution and stereochemical characterization. nih.gov

Conformational Analysis and Dynamics of 5,7 Dipropyl 1,3 Diazaadamantan 6 One

Preferred Conformations of the Diazaadamantanone Ring System (e.g., Twin-Chair Conformation)

The 1,3-diazaadamantan-6-one (B13327917) core is a derivative of the bicyclo[3.3.1]nonane skeleton. This parent carbocyclic system is known to exist predominantly in a dual chair-chair (CC) conformation. However, this conformation can be destabilized by steric interactions between the axial hydrogens at the C3 and C7 positions. In the case of 1,3-diazaadamantan-6-one, the bicyclic system is part of a more rigid adamantane-like cage.

The most stable conformation for the bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) core, which forms the basis of the diazaadamantanone, is a flattened twin-chair conformation. In this arrangement, both six-membered rings adopt a chair shape. This conformation is also the expected ground state for 5,7-Dipropyl-1,3-diazaadamantan-6-one. The rigidity of the adamantane (B196018) framework significantly restricts the conformational possibilities that are available to simpler bicyclic systems. The presence of the ethylene (B1197577) bridge between the nitrogen atoms locks the system, making the twin-chair the overwhelmingly preferred, if not exclusive, conformation. In the structure of some bispidinone derivatives, the skeleton adopts a chair-chair conformation with a nitrogen-nitrogen separation of approximately 2.8 to 2.9 Å. mdpi.com

Influence of Propyl Substituents on Cage Conformation and Flexibility

The introduction of propyl groups at the C5 and C7 bridgehead positions of the 1,3-diazaadamantan-6-one framework does not alter the fundamental twin-chair conformation of the cage. These positions are analogous to the bridgehead positions of adamantane itself. The carbon-carbon bonds of the propyl groups are directed away from the core of the cage structure, minimizing steric strain that could otherwise lead to conformational distortion.

Experimental Studies of Conformational Dynamics (e.g., Variable-Temperature NMR)

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for investigating the conformational dynamics of molecules. nih.gov For a rigid molecule like this compound, the diazaadamantanone core itself is not expected to undergo conformational inversion on the NMR timescale, even at elevated temperatures. The twin-chair conformation is energetically highly favored.

However, VT-NMR could be employed to study the rotational dynamics of the propyl substituents. At low temperatures, the rotation around the C-C bonds of the propyl groups might become slow enough on the NMR timescale to give rise to distinct signals for different rotamers. As the temperature is increased, the rate of rotation would increase, leading to a coalescence of these signals and eventually to time-averaged signals at higher temperatures. Analysis of the coalescence temperature and the separation of the signals can provide the activation energy for the rotational barrier. mdpi.com In studies of related complex heterocyclic systems, VT-NMR has been successfully used to determine the kinetic parameters of conformational exchange processes. nih.gov

Table 1: Hypothetical VT-NMR Data for Propyl Group Rotation (This table is illustrative and based on typical values for alkyl group rotation)

| Temperature (K) | Spectral Appearance | Inferred Dynamic Process |

|---|---|---|

| 180 | Sharp, distinct signals for non-equivalent methylene (B1212753) protons | Slow rotation (frozen conformers) |

| 220 | Broadening of methylene proton signals | Intermediate exchange rate |

| 250 | Coalescence of signals into a single broad peak | Coalescence temperature |

Computational Modeling of Conformational Landscapes

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is an invaluable tool for exploring the conformational landscape of molecules. frontiersin.orgnih.gov For this compound, computational modeling can confirm the stability of the twin-chair conformation and quantify the energy differences between various orientations of the propyl substituents.

A typical computational study would involve:

Geometry Optimization: Starting from an initial guess, the geometry of the molecule is optimized to find the lowest energy structure. This would almost certainly yield the twin-chair conformation for the cage.

Conformational Search: A systematic search of the rotational possibilities of the two propyl groups would be performed to identify all stable rotamers.

Energy Calculation: The relative energies of these rotamers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Frequency Analysis: This is performed to confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.

Computational analyses on the parent bicyclo[3.3.1]nonane system have established the chair-chair conformation as the most stable form. rsc.org Similar calculations on bispidinone derivatives have also confirmed the preference for the chair-chair conformation. mdpi.com

Table 2: Illustrative Calculated Relative Energies of Propyl Group Rotamers (This table represents hypothetical data from a DFT calculation)

| Rotamer (Propyl Group Orientations) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| anti, anti | 0.00 | 75 |

| anti, gauche | 0.85 | 15 |

Stereoelectronic Effects within the Diazaadamantanone Framework

Stereoelectronic effects arise from the interaction of electron orbitals that are dependent on the spatial arrangement of atoms. In the this compound framework, several such effects are plausible.

One significant effect is the interaction between the nitrogen lone pairs and adjacent sigma bonds. The orientation of the nitrogen lone pairs in the twin-chair conformation is fixed. These lone pairs can engage in hyperconjugative interactions with anti-periplanar σ* orbitals. For example, a nitrogen lone pair (n_N) can donate electron density into an adjacent anti-periplanar C-C or C-H antibonding orbital (σ). These n → σ interactions are stabilizing and can influence bond lengths and reactivity.

Additionally, the presence of the carbonyl group at C6 introduces further stereoelectronic effects. The π-system of the C=O bond can interact with adjacent σ-bonds. The rigid geometry of the cage forces specific alignments between these orbitals, which can affect the spectroscopic properties and the reactivity of the ketone. Studies on related bicyclic ketones have shown that stereoelectronic control is a key factor in their reduction chemistry. rsc.orgresearchgate.net The fixed geometry of the diazaadamantanone cage provides an excellent platform for studying these through-bond interactions. chemrxiv.org

Reactivity and Reaction Mechanisms of 5,7 Dipropyl 1,3 Diazaadamantan 6 One

Reactions Involving the Ketone Functionality at Position 6

The carbonyl group at the 6-position is a key site for chemical modification of the 5,7-Dipropyl-1,3-diazaadamantan-6-one scaffold.

Reduction Reactions

The ketone functionality of 5,7-dialkyl-1,3-diazaadamantan-6-ones can be readily reduced to the corresponding secondary alcohol. For this compound, this transformation can be achieved using standard reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent, such as methanol (B129727) or ethanol. This reaction converts the carbonyl group into a hydroxyl group, yielding 5,7-Dipropyl-1,3-diazaadamantan-6-ol.

The general transformation is depicted below:

Starting Material: this compound

Reagent: Sodium Borohydride (NaBH₄)

Product: 5,7-Dipropyl-1,3-diazaadamantan-6-ol

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could also be employed for this reduction. Furthermore, under more forcing conditions, such as those used in a Wolff-Kishner or Clemmensen reduction, the ketone can be completely reduced to a methylene (B1212753) group (-CH₂-), although the basic conditions of the Wolff-Kishner reduction might be more compatible with the amine functionalities present in the molecule. stackexchange.com

Table 1: Reduction of this compound

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 5,7-Dipropyl-1,3-diazaadamantan-6-ol | Ketone to Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 5,7-Dipropyl-1,3-diazaadamantan-6-ol | Ketone to Secondary Alcohol |

Derivatization to Oximes, Hydrazones, and other Ketone Derivatives

The ketone group in this compound is expected to undergo condensation reactions with nitrogen-based nucleophiles to form a variety of derivatives. These reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. quora.comkhanacademy.orgyoutube.com

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) in a mildly acidic medium would yield the corresponding oxime, this compound oxime. byjus.com The reaction proceeds via a tetrahedral intermediate, which then dehydrates to form the C=N-OH functionality. youtube.comic.ac.uk

Hydrazone Formation: Similarly, treatment with hydrazine (B178648) (NH₂NH₂) would lead to the formation of this compound hydrazone. stackexchange.comorgosolver.comlibretexts.org Substituted hydrazines, such as 2,4-dinitrophenylhydrazine, can also be used to produce the corresponding colored dinitrophenylhydrazones, which are often used for the characterization of ketones. The formation of a hydrazone is the initial step in the Wolff-Kishner reduction. wikipedia.orgbyjus.com

Other ketone derivatives, such as semicarbazones and thiosemicarbazones, could also be synthesized by reacting this compound with semicarbazide (B1199961) and thiosemicarbazide, respectively.

Reactivity of the Tertiary Amine Nitrogen Centers

The two nitrogen atoms at positions 1 and 3 are tertiary amines and thus exhibit characteristic nucleophilic and basic properties.

Alkylation and Acylation Reactions

The lone pairs of electrons on the nitrogen atoms allow for reactions with electrophiles.

Alkylation: As tertiary amines, the nitrogen centers can be alkylated by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. wikipedia.org This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. libretexts.orgyoutube.com This results in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Given the two tertiary amine sites in this compound, a mixture of mono- and di-quaternized products could be expected, depending on the stoichiometry of the reagents.

Acylation: While tertiary amines cannot be acylated to form amides in the same way as primary and secondary amines due to the lack of a hydrogen atom on the nitrogen, lumenlearning.comncert.nic.in they can react with acylating agents like acid anhydrides under certain conditions. For instance, reaction with acetic anhydride (B1165640) can lead to the formation of an acylammonium intermediate. cdnsciencepub.com In some cases, this can be followed by displacement of one of the groups attached to the nitrogen. cdnsciencepub.com

Protonation Behavior and Basicity

The nitrogen atoms in this compound possess lone pairs of electrons that can accept protons, making the compound basic. chemistrystudent.com The basicity of amines is influenced by the electronic and steric environment of the nitrogen atom.

The presence of three alkyl groups attached to a nitrogen atom generally increases its basicity due to the electron-donating inductive effect of the alkyl groups, which enhances the availability of the lone pair for protonation. quora.comchemistryguru.com.sgaatbio.com However, steric hindrance can sometimes make the lone pair less accessible, potentially reducing the basicity of tertiary amines compared to secondary amines in certain contexts. organicchemistrytutor.com In the rigid, cage-like structure of a diazaadamantane, the steric environment is well-defined.

Ring-Opening and Rearrangement Reactions of the Diazaadamantane Core

The adamantane (B196018) cage is known for its high thermodynamic stability, and this stability is generally conferred to its heteroatomic analogs like the diazaadamantanes. researchgate.netacs.orgnih.gov Consequently, the 1,3-diazaadamantane core of this compound is robust and resistant to ring-opening and rearrangement reactions under normal conditions.

However, under forcing conditions, such as in the presence of strong Lewis acids or under pyrolytic conditions, rearrangements of the adamantane skeleton are known to occur. researchgate.net It is conceivable that under similar harsh conditions, the diazaadamantane core could also undergo rearrangement, potentially leading to other isomeric structures.

Ring-opening reactions of aza-heterocycles are known, but they often require specific activation. magtech.com.cnrsc.org For instance, the synthesis of some azaadamantanes involves intramolecular cyclization reactions, and the reverse of these reactions could potentially lead to ring opening. nih.govacs.orgacs.org Aza-Cope rearrangements are also a known class of reactions for certain aza-containing systems, which could lead to rearranged products. wikipedia.org However, there is limited specific literature on the ring-opening or rearrangement reactions of the 1,3-diazaadamantan-6-one (B13327917) skeleton itself, underscoring its general stability.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5,7-Dipropyl-1,3-diazaadamantan-6-ol |

| Sodium borohydride |

| Lithium aluminum hydride |

| 5,7-Dipropyl-1,3-diazaadamantane |

| This compound oxime |

| Hydroxylamine |

| This compound hydrazone |

| Hydrazine |

| 2,4-dinitrophenylhydrazine |

| Semicarbazide |

| Thiosemicarbazide |

| Methyl iodide |

| Benzyl bromide |

Chemical Transformations at the Propyl Substituents

Direct chemical transformations of the propyl substituents on the this compound core are not extensively documented in the literature. However, based on the known reactivity of alkanes and alkyl groups, several potential transformations can be postulated. The unactivated sp³-hybridized C-H bonds of the propyl groups are generally inert. Functionalization would likely require harsh reaction conditions or the use of highly reactive reagents, which could also affect other functional groups in the molecule, such as the ketone and the amino bridges.

One of the most common methods for functionalizing an alkane is through free-radical halogenation. This process typically involves the use of a halogen (e.g., Cl₂, Br₂) and UV light or a radical initiator. For a propyl group, this would likely lead to a mixture of products, with substitution occurring at the α, β, and γ positions of the propyl chain. The selectivity can be influenced by the choice of halogenating agent.

Once halogenated, the resulting haloalkyl-diazaadamantanone would become a versatile intermediate for a variety of nucleophilic substitution reactions. This opens up pathways to introduce a wide range of functional groups.

Table 1: Potential Functional Group Interconversions from a Halogenated Propyl Substituent

| Starting Material | Reagent | Product Functional Group |

| R-Br | NaOH | Alcohol (-OH) |

| R-Br | NaOR' | Ether (-OR') |

| R-Br | NaCN | Nitrile (-CN) |

| R-Br | NH₃ | Amine (-NH₂) |

| R-Br | NaSH | Thiol (-SH) |

It is important to note that the steric hindrance imposed by the bulky diazaadamantane cage could influence the feasibility and outcome of these reactions.

Mechanistic Investigations of Select Chemical Reactions

Due to the limited specific research on this compound, detailed mechanistic investigations for its reactions are not available. However, we can propose mechanisms for the potential reactions mentioned above based on established organic chemistry principles.

Free-Radical Halogenation of the Propyl Group:

This reaction would proceed via a classic free-radical chain mechanism:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) by UV light to generate two halogen radicals (2 Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from one of the carbon atoms of the propyl group, forming HBr and a propyl radical. The stability of the resulting radical (tertiary > secondary > primary) would influence the major product.

The propyl radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.

Termination: Combination of any two radical species to form a stable molecule.

The presence of two propyl groups offers multiple sites for halogenation, likely resulting in a complex product mixture.

Comparative Reactivity with other Adamantane and Diazaadamantane Analogues

The reactivity of this compound can be contextualized by comparing it to related adamantane and diazaadamantane structures.

Influence of Propyl vs. Other Alkyl Substituents:

Studies on the biological activity of 5,7-dialkyl-1,3-diazaadamantan-6-ones have shown that the nature of the alkyl group is crucial. For instance, it has been reported that lengthening the alkyl chains from methyl to ethyl or propyl leads to a loss of analgesic activity in certain assays. researchgate.net This suggests that the size and lipophilicity of the alkyl groups significantly impact the molecule's interaction with biological targets. While this is not a chemical reactivity comparison in the traditional sense, it highlights the importance of the propyl group's structure.

Adamantane vs. Diazaadamantane:

The introduction of two nitrogen atoms into the adamantane skeleton to form the 1,3-diazaadamantane core has significant chemical consequences. The nitrogen atoms introduce basic sites into the molecule and can influence the electronic properties of the cage.

Basicity: The lone pairs on the nitrogen atoms make 1,3-diazaadamantanes basic and capable of being protonated or alkylated at the nitrogen positions.

Electronic Effects: The electron-withdrawing nature of the nitrogen atoms can affect the reactivity of the carbonyl group at the 6-position, potentially making it more susceptible to nucleophilic attack compared to a simple adamantanone.

Solubility: Azaadamantanes generally exhibit higher solubility in polar solvents compared to their purely hydrocarbon adamantane counterparts. rsc.org

Table 2: Comparison of Adamantane and 1,3-Diazaadamantane Properties

| Property | Adamantane | 1,3-Diazaadamantane |

| Composition | C₁₀H₁₆ | C₈H₁₄N₂ |

| Basicity | Non-basic | Basic (at N atoms) |

| Polarity | Non-polar | Polar |

| Solubility in Water | Insoluble | Slightly soluble |

The reactivity of the bridgehead positions in adamantane is well-studied, often proceeding through stable carbocation intermediates. In this compound, these bridgehead positions are occupied by the propyl-substituted carbons and the nitrogen atoms. The presence of the nitrogen atoms would likely deactivate the cage towards electrophilic substitution at the carbon skeleton compared to adamantane itself.

Computational and Theoretical Investigations on 5,7 Dipropyl 1,3 Diazaadamantan 6 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of molecules. Theoretical investigations on 1,3-diazaadamantan-6-one (B13327917) and its derivatives have been successfully performed using the B3LYP functional with the 6-31G basis set, providing a reliable framework for understanding these compounds. researchgate.netniscpr.res.in

Optimization of Molecular Geometries

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For the 1,3-diazaadamantan-6-one core, this process confirms the rigid cage-like structure. The introduction of substituents, such as the propyl groups at the 5 and 7 positions, would lead to a re-optimization of the geometry to accommodate these alkyl chains. Based on studies of related derivatives, it is expected that the fundamental adamantane-like framework remains intact, with the primary geometric changes occurring in the bond lengths and angles directly associated with the substituent groups. These calculations are crucial for obtaining a stable structure from which electronic properties can be accurately determined. niscpr.res.in

Calculation of Electronic Properties (HOMO-LUMO, Ionization Potentials, Electron Affinities)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

In the theoretical study of 1,3-diazaadamantan-6-one derivatives, the HOMO and LUMO energies were calculated using the B3LYP/6-31G level of theory. researchgate.netniscpr.res.in It was observed that the introduction of different substituent groups significantly influenced these energies. For instance, electron-donating groups were found to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack. researchgate.net Conversely, the nature of the substituent also modulates the LUMO energy.

From these findings, it can be inferred that the propyl groups in 5,7-Dipropyl-1,3-diazaadamantan-6-one, being electron-donating, would raise the HOMO energy level compared to the unsubstituted 1,3-diazaadamantan-6-one. This, in turn, would likely result in a smaller HOMO-LUMO gap, suggesting a potentially higher reactivity for the dipropyl derivative.

Ionization Potential (IP) and Electron Affinity (EA) are also derived from HOMO and LUMO energies, respectively (IP ≈ -EHOMO and EA ≈ -ELUMO). A lower IP indicates that the molecule more readily donates an electron, while a higher EA suggests a greater ability to accept an electron. For the dipropyl derivative, the expected increase in HOMO energy would correspond to a lower ionization potential compared to the unsubstituted parent compound. researchgate.net

Table 1: Calculated Electronic Properties of 1,3-Diazaadamantan-6-one Derivatives (B3LYP/6-31G)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

| 1,3-Diazaadamantan-6-one (DO) | -7.12 | -0.83 | 6.29 | 7.12 | 0.83 |

| 5-Benzyl-1,3-diaza-adamantan-6-one (BD) | -6.88 | -1.12 | 5.76 | 6.88 | 1.12 |

| 5-(4-Hydroxybenzyl)-1,3-diaza-adamantan-6-one (HBD) | -6.54 | -1.15 | 5.39 | 6.54 | 1.15 |

| 5-(4-Methoxybenzyl)-1,3-diaza-adamantan-6-one (MBD) | -6.32 | -1.13 | 5.19 | 6.32 | 1.13 |

Data sourced from a theoretical study on 1,3-diazaadamantan-6-one derivatives. researchgate.netniscpr.res.in

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

While a specific MEP analysis for this compound is not available, studies on similar molecules indicate that the most negative potential is generally localized around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. The nitrogen atoms of the diaza-adamantane core also exhibit negative potential. The regions around the hydrogen atoms of the alkyl (propyl) groups would be expected to show positive electrostatic potential.

Conformational Energy Calculations and Potential Energy Surface Exploration

The conformational landscape of a molecule dictates its three-dimensional shape and can influence its biological activity and physical properties. For a molecule with flexible substituents like the propyl groups in this compound, conformational analysis is particularly important.

This analysis involves calculating the energy of the molecule as a function of the rotation around single bonds (dihedral angles). By exploring the potential energy surface, the most stable conformers (energy minima) and the energy barriers between them (transition states) can be identified. While specific conformational energy calculations for the dipropyl derivative are not documented in the searched literature, it is anticipated that the rotation of the two propyl groups would lead to several possible low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions by mapping out the reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy profile of the reaction can then be determined, providing insights into the reaction kinetics and thermodynamics.

For this compound, one could model various reactions, such as its reduction, oxidation, or condensation reactions. For example, modeling the reduction of the ketone group would involve locating the transition state for the approach of a reducing agent and calculating the activation energy for the reaction. Such studies, while not yet published for this specific molecule, would be invaluable for understanding its chemical behavior.

Molecular Dynamics Simulations for Solvent Effects and Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. These simulations can reveal how the solvent influences the conformation and reactivity of the solute.

For this compound, MD simulations in different solvents (e.g., water, ethanol, chloroform) could be performed to understand how its conformation and the accessibility of its reactive sites are affected by the surrounding medium. This is particularly relevant for understanding its behavior in biological systems or as a reactant in solution-phase synthesis. While specific MD simulations for this compound have not been found, this computational technique remains a powerful tool for future investigations.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) for Comparison with Experimental Data

In the comprehensive analysis of novel chemical entities, the synergy between computational prediction and experimental verification of spectroscopic data is paramount. For this compound, theoretical calculations serve as a powerful tool to anticipate its spectral characteristics, guiding synthetic efforts and aiding in the structural elucidation of the final product. The primary techniques for which predictions are highly valuable are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Computational approaches, most notably Density Functional Theory (DFT), are employed to model the molecular structure and electronic properties of this compound. researchgate.net By optimizing the geometry of the molecule, researchers can calculate various parameters that correlate with experimental spectra. These theoretical investigations provide a foundational understanding of the molecule's behavior and spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra, specifically ¹H and ¹³C chemical shifts, are crucial for confirming the complex three-dimensional structure of diazaadamantane derivatives. Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the chemical shifts of each unique proton and carbon atom in the molecule. These predictions are then compared against experimentally obtained spectra for validation of the synthesized structure. For this compound, the predicted chemical shifts would be expected to show distinct signals for the propyl groups and the adamantane (B196018) cage.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: (Note: The following data are representative examples based on general principles and data for similar compounds and are not the result of direct empirical measurement for this specific molecule.)

Predicted ¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cage CH₂ | 2.50 - 3.20 |

| Cage CH | 2.10 - 2.40 |

| Propyl CH₂ (α to N) | 2.30 - 2.60 |

| Propyl CH₂ (β) | 1.40 - 1.70 |

| Propyl CH₃ | 0.85 - 1.00 |

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 210.0 - 215.0 |

| Cage C (quaternary) | 65.0 - 70.0 |

| Cage CH₂ | 45.0 - 55.0 |

| Cage CH | 30.0 - 35.0 |

| Propyl CH₂ (α to N) | 50.0 - 55.0 |

| Propyl CH₂ (β) | 18.0 - 22.0 |

Illustrative Predicted IR and Raman Vibrational Frequencies for this compound: (Note: The following data are representative examples based on general principles and data for similar compounds and are not the result of direct empirical measurement for this specific molecule.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (propyl, cage) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch | 1710 - 1730 | 1710 - 1730 |

| CH₂ Scissoring | 1450 - 1470 | 1450 - 1470 |

| C-N Stretch | 1100 - 1250 | 1100 - 1250 |

The synthesis of various 5,7-disubstituted-1,3-diazaadamantan-6-ones has been reported, and these compounds serve as important analogs for studying structure-activity relationships, for instance, in the development of new analgesic agents. researchgate.net While detailed computational spectroscopic studies on the dipropyl derivative are not extensively published, the established methodologies for similar adamantane structures provide a robust framework for its theoretical investigation. lookchem.com

Structure Property Relationships in 5,7 Dipropyl 1,3 Diazaadamantan 6 One and Its Analogues

Correlation of Structural Features with Chemical Reactivity Profiles

The chemical reactivity of 5,7-Dipropyl-1,3-diazaadamantan-6-one is primarily governed by three key functional groups within its rigid structure: the two tertiary bridgehead amine nitrogens, the ketone at the 6-position, and the propyl substituents at the 5 and 7 positions.

The synthesis of this compound and its analogues typically involves a Mannich-type condensation. For instance, this compound can be synthesized from 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one. researchgate.net This precursor is reacted with an aldehyde, leading to the formation of the characteristic cage structure. researchgate.net The presence of the ketone at the C-6 position makes it susceptible to nucleophilic attack and reduction. For example, reduction of the carbonyl group can yield the corresponding 6-hydroxy derivative, 5,7-dipropyl-1,3-diazaadamantan-6-ol, a reaction that introduces a new stereocenter and hydrogen-bonding capabilities. researchgate.net

The bridgehead nitrogen atoms at positions 1 and 3 behave as tertiary amines. Their lone pairs are available for protonation or reaction with electrophiles, although their reactivity is influenced by the steric hindrance of the cage and the electronic effect of the adjacent ketone and alkyl groups. The synthesis of related 1,3-diazaadamantan-6-ones has been achieved by reacting 3,7-di(tert-butyl)-1-[(tert-butylamino)methyl]bispidin-9-one derivatives with hydrobromic acid and formaldehyde (B43269), highlighting the role of the amine precursors in forming the cage. journal-vniispk.ru

Influence of Alkyl Substitution Pattern on Steric and Electronic Properties

The nature and position of alkyl substituents on the diazaadamantane core significantly modulate its steric and electronic landscape. In this compound, the two propyl groups are located at bridgehead positions adjacent to the carbonyl group.

Steric Effects: The propyl groups contribute significant steric bulk to the molecule. This bulk can hinder the approach of reactants to the neighboring carbonyl group and the nitrogen atoms, thereby influencing reaction rates. Compared to smaller alkyl groups like methyl or ethyl, the propyl groups provide a more substantial lipophilic surface area. researchgate.net Studies on the solvolysis of 1-bromo-3,5,7-tri-n-propyladamantane have shown that alkyl groups can sterically hinder solvation at adjacent positions. nih.gov This principle suggests that the propyl groups in this compound would similarly affect the solvation of the polar ketone and amine functionalities.

Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect (+I). The propyl groups at the 5 and 7 positions donate electron density to the cage, which can influence the reactivity of the functional groups. This electron donation can slightly increase the basicity of the nitrogen atoms at positions 1 and 3. Conversely, it can also impact the electrophilicity of the carbonyl carbon at position 6. Research on alkyl-substituted adamantyl cations has shown that increasing the size and number of alkyl substituents (from methyl to isopropyl) increases the stability of the cation in the gas phase. nih.gov This stabilizing effect is attributed to the polarizability and electron-donating nature of the alkyl groups.

The following table compares the reported synthesis yields for diazaadamantanone analogues, which can be influenced by the steric and electronic nature of the C-5 and C-7 substituents.

| Compound | Alkyl Substituent at C-5, C-7 | Synthetic Yield (%) | Reference |

|---|---|---|---|

| 5,7-Dimethyl-1,3-diazaadamantan-6-one | Methyl | - | nih.gov |

| 5,7-Diethyl-1,3-diazaadamantan-6-one | Ethyl | 65% | researchgate.net |

| This compound | Propyl | 89% | researchgate.net |

Rigidity and Stereochemical Preferences of the Diazaadamantane System

A defining characteristic of the adamantane (B196018) scaffold and its hetero-analogs is its high rigidity and conformational stability. digitellinc.comacs.org This cage-like structure locks the atoms into fixed spatial positions, pre-organizing the substituents and functional groups.

In this compound, this rigidity dictates a precise and predictable three-dimensional arrangement. The two propyl groups and the carbonyl oxygen are held in a fixed orientation relative to each other and to the nitrogen atoms. This lack of conformational freedom is a valuable attribute in fields like drug design and supramolecular chemistry, as it reduces the entropic penalty upon binding to a receptor or host molecule.

The stereochemistry of the diazaadamantane system is well-defined. The molecule possesses specific symmetry elements depending on the substitution pattern. The introduction of the ketone at C-6 and non-identical substituents can create chirality. For this compound itself, the molecule possesses a C2 axis of symmetry if viewed down the C6-carbonyl bond towards the center of the cage. The rigid framework ensures that the stereochemical relationships between substituents are maintained, which is crucial for molecular recognition events.

Hydrogen Bonding Capabilities and Protonation States

The presence of nitrogen and oxygen atoms imparts significant hydrogen bonding potential to this compound.

Hydrogen Bond Acceptors: The most prominent hydrogen bond acceptor site is the oxygen atom of the C-6 carbonyl group. It can readily form hydrogen bonds with suitable donors like water or alcohols. A study on the monohydrate of 2,2,5,7-tetramethyl-1,3-diazaadamantan-6-one confirmed through X-ray diffraction that the ketone oxygen is involved in hydrogen bonding with a water molecule, which in turn bridges to other molecules to form a supramolecular polymer. researchgate.net The two bridgehead nitrogen atoms also possess lone pairs of electrons and can act as hydrogen bond acceptors. sapub.org

Protonation States: The basicity of the nitrogen atoms allows for protonation in acidic conditions, forming the corresponding ammonium (B1175870) salts. The pKa values of the conjugate acids would be influenced by the molecular structure. The electron-donating propyl groups would tend to increase the basicity of the nitrogens, while the electron-withdrawing effect of the nearby carbonyl group would decrease it. The protonation state is critical as it can dramatically alter the molecule's solubility, charge, and interaction profile. A protonated diazaadamantane would become a strong hydrogen bond donor via the N-H+ groups.

Influence on Host-Guest Chemistry and Molecular Recognition (non-biological systems)

The adamantane cage is a quintessential guest in the field of supramolecular host-guest chemistry due to its size, shape, and hydrophobicity, which allow it to fit snugly into the cavities of various host molecules. nih.govmdpi.com The most common hosts for adamantane derivatives are cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). mdpi.comnih.gov

The 5,7-dipropyl derivative is expected to participate in similar interactions. The entire lipophilic adamantane core, including the two propyl side chains, would serve as the primary binding motif, driven by the hydrophobic effect to be encapsulated within the nonpolar cavity of a host like β-cyclodextrin or cucurbit mdpi.comuril. mdpi.comnih.gov The association is a non-covalent inclusion complex. mdpi.com The strength of this interaction is remarkably high; for instance, the association constant (Keq) for the binding of an adamantane guest with a β-CD host is on the order of 10⁴ M⁻¹, and with a CB mdpi.com host can be as high as 10¹⁷ M⁻¹. nih.gov

The functional groups on the diazaadamantane core—the ketone and the bridgehead nitrogens—would likely remain at or near the rim of the host molecule's cavity. mdpi.com These externalized groups could then participate in secondary interactions, such as hydrogen bonding or electrostatic interactions, with the host's exterior or with other molecules, enabling the construction of more complex, multi-component supramolecular assemblies. mdpi.com The specific structure of the guest, including the presence and position of the propyl groups, can fine-tune the binding affinity and selectivity. nih.gov

The table below provides examples of association constants for various adamantane derivatives with common supramolecular hosts, illustrating the high affinity that drives these molecular recognition events.

| Guest Molecule | Host Molecule | Association Constant (Ka or Keq) (M-1) | Reference |

|---|---|---|---|

| Adamantane (Ad) | β-Cyclodextrin (β-CD) | ~104 | nih.gov |

| 1-Adamantanemethylamide derivative | β-Cyclodextrin (β-CD) | 5.2 x 104 | mdpi.com |

| Adamantane (Ad) derivative | Cucurbit mdpi.comuril (CB mdpi.com) | ~1017 | nih.gov |

Advanced Applications and Potential in Chemical Sciences Non Biological and Non Clinical

5,7-Dipropyl-1,3-diazaadamantan-6-one as a Building Block in Organic Synthesis

Organic building blocks are fundamental molecules used for the modular construction of more complex chemical structures. nsc.runih.gov Despite the potential utility of the rigid diazaadamantane core, a thorough search indicates that this compound has not been reported as a versatile building block in non-biological organic synthesis.

Scaffolding for Diverse Molecular Architectures

There is no available scientific literature that describes the use of this compound as a scaffold for creating diverse, non-biological molecular architectures. Research on related diazaadamantane derivatives is often focused on their biological activity, and this specific dipropyl variant has not been documented in a broader synthetic context. researchgate.net

Precursors for Polymer and Material Monomers

No patents or research articles were found that detail the application of this compound as a monomer precursor for the synthesis of polymers or other materials. The investigation into its polymerization potential or its role in creating novel material properties has not been documented.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that associate through non-covalent interactions. While diazaadamantane frameworks can be of interest in this field, there is no specific research on the involvement of this compound in such processes.

Construction of Non-Covalent Assemblies

No studies were identified that investigate the use of this compound in the construction of non-covalent assemblies. Its capacity to form hydrogen bonds or engage in other non-covalent interactions to create larger, ordered supramolecular structures has not been explored in the available literature.

Host-Guest Chemistry with Inorganic or Organic Guests (non-biological)

There are no published reports on this compound acting as a host molecule in host-guest chemistry with non-biological inorganic or organic guests. Its potential to encapsulate other molecules within its framework, a key aspect of host-guest chemistry, remains uninvestigated.

Applications in Materials Science

A comprehensive search for applications of this compound in materials science yielded no results. There is no indication in the scientific or patent literature of this compound being used in the development of new materials with specific electronic, optical, or structural properties.

Rigid Frameworks for Polymeric Materials

The adamantane (B196018) cage is well-regarded for its ability to impart exceptional thermal stability and mechanical strength to polymeric materials. The incorporation of such rigid units into a polymer backbone can significantly enhance its properties. The diazaadamantane core of this compound offers a similar, if not enhanced, level of rigidity.

The synthesis of polymers from monomers with adamantane-like rigid cores has been shown to yield materials with high glass transition temperatures and thermal stability. researchgate.net It is therefore reasonable to extrapolate that polymers derived from this compound could exhibit similar desirable properties, making them suitable for applications requiring robust materials that can withstand harsh conditions.

Role in the Design of Functional Materials

Functional materials are designed to possess specific properties that can be tailored for a particular application. The cage-like structure of this compound provides a foundation for the design of such materials. For example, the internal cavity of the diazaadamantane cage, although small, could potentially encapsulate small ions or molecules, leading to the development of novel host-guest systems or materials for selective absorption.

Potential in Catalysis and Ligand Design

The presence of nitrogen atoms within the rigid framework of this compound suggests its potential as a ligand in metal-catalyzed reactions and as a scaffold for the development of organocatalysts.

Ligands for Metal-Catalyzed Reactions

The two nitrogen atoms of the 1,3-diazaadamantane core are potential coordination sites for metal ions. The fixed spatial arrangement of these nitrogen atoms, dictated by the rigid cage structure, can lead to the formation of stable and well-defined metal complexes. The nature of the propyl substituents at the 5 and 7 positions can influence the steric environment around the metal center, which in turn can affect the selectivity and activity of the catalyst.

Research on related bispidine ligands, which are precursors to diazaadamantanes, has shown their ability to form complexes with first-row transition metals. researchgate.net Additionally, the use of bulky, electron-rich phosphine (B1218219) ligands based on adamantane structures has been successful in palladium-catalyzed cross-coupling reactions. researchgate.net This suggests that this compound and its derivatives could serve as effective ligands in a variety of catalytic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Table 1: Potential Metal-Catalyzed Reactions with this compound as a Ligand

| Catalytic Reaction | Potential Role of the Ligand | Expected Outcome |

| Hydrogenation | Stabilization of the metal center and influencing stereoselectivity. | Efficient and selective reduction of unsaturated compounds. |

| Cross-Coupling | Enhancing catalytic activity and stability of the palladium catalyst. | Formation of C-C and C-N bonds with high yields. |

| Oxidation | Mediating electron transfer and controlling the reaction pathway. | Selective oxidation of alcohols and other organic substrates. |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The chiral nature of many diazaadamantane derivatives, or the potential to introduce chirality, makes them attractive candidates for asymmetric organocatalysis.

If this compound were to be resolved into its enantiomers, or if chiral substituents were introduced, the resulting molecule could act as a chiral catalyst or a chiral base. The rigid framework would provide a well-defined chiral environment, potentially leading to high enantioselectivities in reactions such as aldol (B89426) additions, Michael reactions, and Diels-Alder reactions. The ketone functionality could also participate in catalytic cycles, for example, through enamine or iminium ion formation.

Use in Analytical Chemistry as Probes or Reagents

While specific applications of this compound in analytical chemistry have not been extensively reported, its structural features suggest potential uses. The diazaadamantane core could be functionalized with chromophores or fluorophores to create selective chemosensors for metal ions or small organic molecules. The binding of an analyte to the nitrogen atoms or the ketone group could induce a change in the spectroscopic properties of the molecule, allowing for quantitative detection.

Furthermore, its rigid structure could be exploited in the development of novel stationary phases for chromatography. By immobilizing the molecule onto a solid support, a chiral stationary phase could be created for the separation of enantiomers.

Chemical Interaction Studies with Nucleic Acids (purely mechanistic, no biological outcome)

The interaction of small molecules with nucleic acids is a field of intense research. The rigid, cationic nature of protonated or quaternized diazaadamantane derivatives makes them interesting candidates for studying DNA and RNA binding. Mechanistic studies on the interaction of 1,3-diazaadamantanes with DNA have been conducted, revealing their ability to bind to the nucleic acid. nih.gov

The binding of this compound to DNA would likely be driven by electrostatic interactions between the positively charged nitrogen centers (upon protonation) and the negatively charged phosphate (B84403) backbone of the DNA. The propyl groups and the adamantane-like cage would likely position the molecule within one of the grooves of the DNA double helix. The precise binding mode—whether it is major or minor groove binding, or even intercalation—would depend on the specific stereochemistry and conformation of the molecule.

Table 2: Potential Mechanistic Studies of the Interaction between this compound and Nucleic Acids

| Analytical Technique | Information Gained | Potential Findings |

| Fluorescence Spectroscopy | Binding affinity and stoichiometry. | Determination of the binding constant (Kb) and the number of binding sites. |

| Circular Dichroism (CD) | Changes in nucleic acid conformation upon binding. | Evidence for groove binding or intercalation based on changes in the CD spectrum of DNA/RNA. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, ΔG). | Insight into the driving forces of the interaction (enthalpic vs. entropic). |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information of the complex. | Identification of the specific binding site and intermolecular contacts. |

Conclusion and Future Research Directions in 5,7 Dipropyl 1,3 Diazaadamantan 6 One Chemistry

Summary of Key Synthetic and Structural Advances

The synthesis of 5,7-disubstituted-1,3-diazaadamantan-6-ones is primarily achieved through condensation reactions. A notable method for preparing 5,7-Dipropyl-1,3-diazaadamantan-6-one involves the reaction of 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one. researchgate.net This approach is part of a broader strategy to create a series of analogs with varying alkyl substituents at the 5 and 7 positions. researchgate.net

Another general and accessible route to the 1,3-diazaadamantan-6-one (B13327917) core involves the condensation of hexamethylenetetramine with ketones. lookchem.com While this method has been applied to synthesize a range of derivatives, its specific application for the direct synthesis of the 5,7-dipropyl variant from a corresponding ketone is a logical extension. lookchem.com

Identified Gaps and Challenges in the Fundamental Chemistry of this compound

Despite the established synthetic routes to the broader class of diazaadamantanones, there are notable gaps in the fundamental chemical understanding of this compound specifically. A primary challenge is the limited body of research dedicated exclusively to this compound. Much of the existing information is embedded in studies focused on creating libraries of compounds for biological screening, with less emphasis on the detailed chemical properties of individual analogs. researchgate.net

Key identified gaps include:

Detailed Physicochemical Characterization: Comprehensive data on properties such as solubility in various organic solvents, pKa values of the tertiary amines, and detailed spectroscopic analyses (beyond routine characterization) are not readily available.

Reaction Chemistry: There is a lack of systematic studies on the reactivity of the carbonyl group and the tertiary bridgehead nitrogens in this compound. Understanding how the propyl substituents influence the stereoselectivity of reactions at the carbonyl or the nucleophilicity of the nitrogen atoms remains an open area.

Structural Elucidation: While the general structure is known, high-resolution crystal structure data is absent. Such data would provide precise bond lengths and angles, confirming the computationally predicted geometry and offering insights into intermolecular interactions in the solid state.

Prospective Avenues for Novel Synthetic Methodologies

Future synthetic efforts could move beyond classical condensation reactions. The development of more efficient and versatile synthetic methodologies is a continuing goal in heterocyclic chemistry. jmchemsci.com For this compound, prospective avenues include:

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods.

Catalytic Approaches: Exploring novel catalysts for the condensation reaction could lead to higher yields, milder reaction conditions, and a broader substrate scope. This includes the potential for asymmetric catalysis to access chiral derivatives if a prochiral starting material is used.

Post-synthesis Modification: Developing selective functionalization strategies for the adamantane (B196018) core of the pre-formed this compound would provide access to a wider range of derivatives that are not easily accessible through direct synthesis. This could involve selective C-H activation or functionalization of the methylene (B1212753) bridges. jmchemsci.com

Emerging Opportunities in Non-Biological Chemical Applications

While much of the focus on diazaadamantanes has been in medicinal chemistry, their unique structural and electronic properties open doors to non-biological applications. researchgate.netlookchem.com For this compound, these opportunities include:

Ligand Design for Catalysis: The two bridgehead nitrogen atoms, separated by a rigid spacer, present a chelating motif. The compound could be explored as a ligand for transition metals, with the propyl groups tuning the steric and electronic environment of the resulting metal complex. Such complexes could find applications in homogeneous catalysis.

Building Blocks for Supramolecular Chemistry: The rigid, well-defined structure of the diazaadamantane core makes it an attractive building block (tecton) for the rational design of crystalline solids and supramolecular assemblies. The propyl groups can influence the packing and intermolecular interactions, potentially leading to materials with interesting host-guest properties or porous architectures.

Materials Science: The incorporation of this rigid, nitrogen-containing cage into polymer backbones could impart unique thermal and mechanical properties. Its potential use as an additive or monomer in the synthesis of advanced polymers is an unexplored area.

Interdisciplinary Research Directions with a Focus on Pure Chemical Sciences

The intersection of different chemical disciplines can foster innovation. nih.gov For this compound, several interdisciplinary research directions are apparent:

Computational and Theoretical Chemistry: In-depth computational studies could predict the compound's reactivity, spectroscopic signatures, and potential as a ligand. researchgate.net Such studies, in synergy with experimental work, can accelerate the discovery of new properties and applications. nih.gov

Physical Organic Chemistry: A detailed investigation into the kinetics and mechanisms of reactions involving this compound would provide fundamental insights into the influence of the cage structure on reactivity. This could include studying protonation equilibria, rates of N-quaternization, and the mechanism of addition reactions to the carbonyl group.

Photochemistry: Exploring the photochemical behavior of this compound, particularly the Norrish type reactions of the ketone within the rigid cage, could reveal interesting and potentially useful chemical transformations.

Q & A

Q. What are the recommended synthetic routes for 5,7-Dipropyl-1,3-diazaadamantan-6-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of adamantane-derived heterocycles typically involves cycloaddition or alkylation strategies. For example, diazaadamantane scaffolds are often synthesized via [3+3] cyclization using propylating agents under anhydrous conditions. Key steps include:

Precursor Preparation : Start with 1,3-diazaadamantan-6-one and introduce propyl groups via nucleophilic substitution using propyl halides in the presence of a base (e.g., K₂CO₃) .

Reaction Optimization : Use kinetic studies (monitored by HPLC or TLC) to adjust temperature (70–100°C) and solvent polarity (DMF or THF). Lower yields due to steric hindrance may require longer reaction times (24–48 hrs) .

Risk Assessment : Follow hazard analysis protocols for handling diazo compounds, including fume hood use and explosion-proof equipment .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires multi-technique validation:

Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with adamantane derivatives. Propyl groups appear as triplets (δ 0.8–1.2 ppm for CH₃) and multiplets (δ 1.3–1.6 ppm for CH₂) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and absence of NH/OH peaks.

Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the theoretical molecular weight (C₁₃H₂₁N₂O: calc. 227.1654) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or reaction yields during synthesis?

Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. Follow these steps:

Data Cross-Validation : Re-run NMR with deuterated solvents to exclude solvent artifacts. Use 2D-COSY to confirm coupling patterns .

Byproduct Analysis : Isolate side products via column chromatography and characterize them via X-ray crystallography (if crystalline) or computational geometry optimization (DFT) .

Statistical Design : Apply factorial experiments to test variables (e.g., solvent, catalyst load). For example, a 2² factorial design can isolate temperature-solvent interactions affecting yield .

Q. What computational methods are effective for predicting the compound’s reactivity or interactions with biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using AMBER or GROMACS. For example, dock the compound into cytochrome P450 enzymes to predict metabolic stability .

QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from enzyme inhibition assays .

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .

Q. How can the environmental fate of this compound be evaluated using combined experimental and computational approaches?

Methodological Answer:

Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days. Compare with control samples .

Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via LC-MS.

Ecotoxicity Prediction : Apply ECOSAR v2.0 to estimate acute toxicity (e.g., LC₅₀ for fish) based on logKow and molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.